2-Iodo-2-methylpropane-D9
Overview
Description
2-Iodo-2-methylpropane-D9, also known as tert-Butyl iodide-D9, is a deuterated derivative of 2-Iodo-2-methylpropane. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research for tracing and analytical studies due to its unique isotopic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodo-2-methylpropane-D9 can be synthesized through the iodination of 2-methylpropane-D9. The process typically involves the reaction of 2-methylpropane-D9 with iodine in the presence of a suitable catalyst, such as red phosphorus or a similar halogenation catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atoms with iodine.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. The deuterated precursor, 2-methylpropane-D9, is subjected to iodination using industrial-grade iodine and catalysts. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-2-methylpropane-D9 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form 2-methylpropane-D9.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reaction is typically carried out in polar solvents like ethanol or water.
Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reaction is conducted at elevated temperatures.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: The major product is 2-methylpropene-D9.
Reduction: The major product is 2-methylpropane-D9.
Scientific Research Applications
2-Iodo-2-methylpropane-D9 is widely used in scientific research due to its isotopic labeling. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, especially in the field of isotopic labeling.
Mechanism of Action
The mechanism of action of 2-Iodo-2-methylpropane-D9 involves its participation in various chemical reactions due to the presence of the iodine atom, which is a good leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, forming a new chemical bond. In elimination reactions, the iodine atom is removed along with a hydrogen atom, resulting in the formation of an alkene. The deuterium atoms provide stability and allow for precise tracking in analytical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane-D9: Similar structure but with a chlorine atom instead of iodine.
2-Bromo-2-methylpropane-D9: Similar structure but with a bromine atom instead of iodine.
2-Iodo-2-methylpropane: Non-deuterated version of the compound.
Uniqueness
2-Iodo-2-methylpropane-D9 is unique due to its deuterium labeling, which provides distinct advantages in tracing and analytical studies. The presence of deuterium atoms makes it more stable and allows for precise monitoring in various scientific applications. Compared to its non-deuterated counterpart, it offers enhanced sensitivity and specificity in research studies.
Properties
IUPAC Name |
1,1,1,3,3,3-hexadeuterio-2-iodo-2-(trideuteriomethyl)propane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9I/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGGPYSFTXVERY-GQALSZNTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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